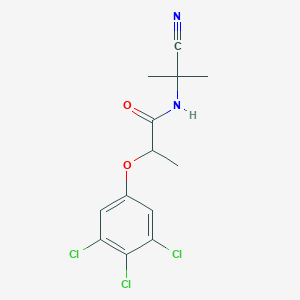
N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanopropyl group and a trichlorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trichlorophenol and 2-bromo-2-cyanopropane.
Formation of Intermediate: The 3,4,5-trichlorophenol is reacted with 2-bromo-2-cyanopropane in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with a suitable amine, such as propanamide, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl or trichlorophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanopropan-2-yl)-2-(3,4-dichlorophenoxy)propanamide
- N-(2-Cyanopropan-2-yl)-2-(3,5-dichlorophenoxy)propanamide
- N-(2-Cyanopropan-2-yl)-2-(3,4,5-trifluorophenoxy)propanamide
Uniqueness
N-(2-Cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide is unique due to the presence of three chlorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.
Properties
CAS No. |
62047-35-2 |
|---|---|
Molecular Formula |
C13H13Cl3N2O2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(3,4,5-trichlorophenoxy)propanamide |
InChI |
InChI=1S/C13H13Cl3N2O2/c1-7(12(19)18-13(2,3)6-17)20-8-4-9(14)11(16)10(15)5-8/h4-5,7H,1-3H3,(H,18,19) |
InChI Key |
KDMMSBIOOKXUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C#N)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


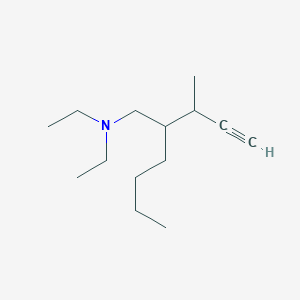
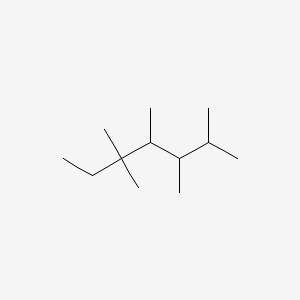
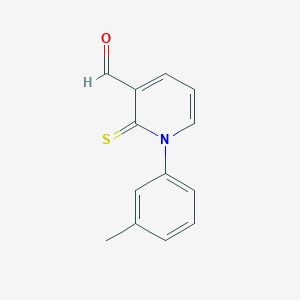
![(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B14561909.png)
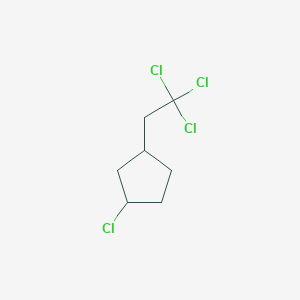
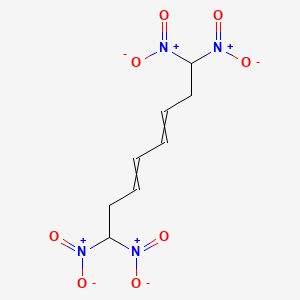
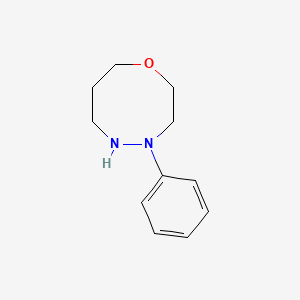
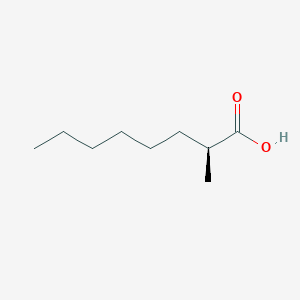
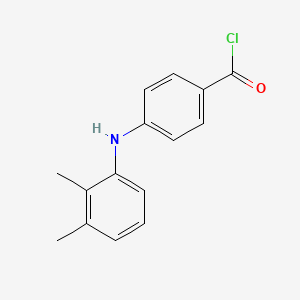
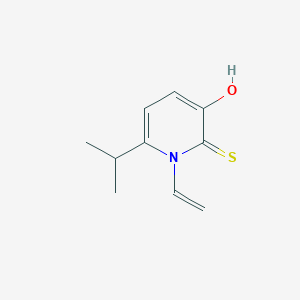
![2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate](/img/structure/B14561942.png)
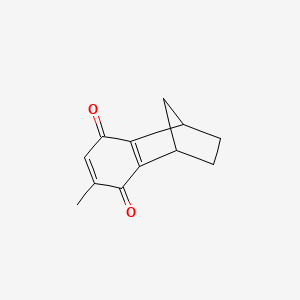
![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
